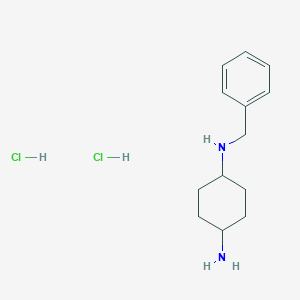

N1-benzylcyclohexane-1,4-diamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

4-N-benzylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCOBEJAVHSGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N1-benzylcyclohexane-1,4-diamine dihydrochloride CAS number 1286264-20-7

The following technical guide details the properties, synthesis, and applications of N1-benzylcyclohexane-1,4-diamine dihydrochloride , a critical diamine scaffold used in the development of Integrated Stress Response (ISR) modulators and advanced polymer materials.[1]

CAS Number: 1286264-20-7 Formula: C₁₃H₂₂Cl₂N₂ Molecular Weight: 277.23 g/mol [1]

Executive Summary & Core Utility

N1-benzylcyclohexane-1,4-diamine dihydrochloride is a bifunctional amine building block characterized by a cyclohexane core separating a primary amine and a secondary benzylamine.[1] Unlike simple aliphatic diamines, the semi-rigid cyclohexane ring introduces stereochemical constraints (cis/trans isomerism) that are pivotal in medicinal chemistry.

Primary Applications:

-

ISR Modulator Synthesis: It serves as the core scaffold for synthesizing analogs of ISRIB (Integrated Stress Response Inhibitor) , a potent experimental drug that reverses the effects of eIF2α phosphorylation, enhancing protein synthesis and memory consolidation.

-

Polymer Functionalization: Used as a grafting agent in block copolymers (e.g., styrene-butadiene) to introduce polar amine functionality, improving adhesion and compatibility with polar matrices.

-

Supramolecular Chemistry: The amphiphilic nature of the benzyl-amine motif allows for the construction of self-assembling nanomaterials and pH-responsive liposomes.[1]

Chemical Specifications & Analysis

For high-stakes research (e.g., drug discovery), purity and stereochemistry are non-negotiable.[1]

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; store under inert gas (Ar/N₂).[1] |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | The dihydrochloride salt is insoluble in non-polar solvents (DCM, Hexane). |

| Stereochemistry | Mixture or trans-isomer specific | Critical: Biological activity (e.g., ISRIB) often requires the trans-isomer.[1] Verify via NOESY NMR. |

| pKa Values | ~10.5 (primary), ~9.5 (secondary) | The benzyl group slightly lowers the basicity of the N1 amine compared to the N4 amine. |

| Melting Point | >250°C (decomposition) | Typical for diamine dihydrochloride salts. |

Expert Synthesis Protocol

Rationale: Direct alkylation of 1,4-cyclohexanediamine with benzyl chloride often leads to poly-alkylation mixtures (di-, tri-benzyl).[1] The Reductive Amination Route described below is the industry standard for ensuring mono-N-benzylation with high regioselectivity.

Reagents Required:

-

Starting Material: N-Boc-4-aminocyclohexanone (CAS 179321-49-4)[1]

-

Amine Source: Benzylamine[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

-

Acid: 4M HCl in Dioxane[1]

Step-by-Step Methodology:

Phase 1: Reductive Amination (Formation of Protected Intermediate) [1]

-

Dissolution: In a flame-dried flask, dissolve N-Boc-4-aminocyclohexanone (1.0 eq) and Benzylamine (1.05 eq) in anhydrous DCE (0.2 M concentration).

-

Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Reaction: Warm to RT and stir for 12–16 hours under Nitrogen.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc) to isolate N-Benzyl-N'-Boc-cyclohexane-1,4-diamine.

Phase 2: Deprotection (Salt Formation) [1]

-

Deprotection: Dissolve the intermediate in minimal 1,4-dioxane.

-

Acidification: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

-

Precipitation: Stir at RT for 4 hours. The product will precipitate as a white solid.

-

Isolation: Filter the solid under inert atmosphere. Wash with diethyl ether to remove excess HCl and byproducts.[1]

-

Drying: Dry under high vacuum (0.1 mbar) for 24 hours to yield N1-benzylcyclohexane-1,4-diamine dihydrochloride .

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis pathway and the downstream application of this scaffold in creating ISRIB analogs.

Caption: Figure 1: Synthetic route from Boc-ketone precursor to final salt and downstream utility.

Case Study: ISRIB Analog Design

Context: The Integrated Stress Response (ISR) is a signaling network that cells use to manage stress. Persistent ISR activation is linked to neurodegenerative diseases.[1] ISRIB (Integrated Stress Response Inhibitor) is a symmetric bis-glycolamide.[1]

Role of CAS 1286264-20-7: Researchers utilize the trans-isomer of N1-benzylcyclohexane-1,4-diamine to create "half-ISRIB" or asymmetric analogs to probe the binding pocket of eIF2B (the target protein).[1]

-

Mechanism: The cyclohexane ring mimics the central core of ISRIB, positioning the aromatic benzyl group to engage in pi-stacking interactions within the eIF2B regulatory site.[1]

-

Protocol Insight: When coupling this diamine to carboxylic acids (e.g., 4-chlorophenoxyacetic acid), use HATU/DIPEA in DMF. Avoid carbodiimides (EDC) if possible, as the secondary amine (benzyl side) is less nucleophilic and requires a stronger coupling agent for efficient yield.

Safety & Handling (EHS)[1][2]

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Inhalation Risk: Dust may cause respiratory irritation.[1] Use a fume hood.[1]

-

Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container. Desiccate if possible.[1]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Nottingham ePrints. (2019). Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B. University of Nottingham.[1] Retrieved from [Link]

-

European Patent Office. (2020). Modified Block Copolymer and Method for Producing Same (EP3623403). Retrieved from [Link][1]

Sources

Technical Guide: Regioselective Synthesis of N1-Benzylcyclohexane-1,4-diamine Dihydrochloride

Topic: Synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary & Structural Analysis

N1-benzylcyclohexane-1,4-diamine dihydrochloride (CAS: 1286264-20-7 for the generic salt; stereospecific variants exist) is a bifunctional building block featuring a cyclohexane core with a primary amine at position 1 and a secondary benzylamine at position 4.

The synthesis presents two primary challenges:

-

Regioselectivity: Differentiating between the two chemically equivalent primary amines on the starting cyclohexane-1,4-diamine to achieve mono-benzylation without over-alkylation (bis-benzylation).

-

Stereochemical Integrity: Maintaining the cis or trans configuration of the cyclohexane ring.

This guide details a Reductive Amination strategy using trans-1,4-diaminocyclohexane and benzaldehyde. This route is superior to direct alkylation (benzyl halides) or ketone reduction strategies because it preserves the stereochemistry of the starting diamine and minimizes dialkylation by-products through stoichiometric control.

Retrosynthetic Analysis & Strategy

The most robust disconnection is at the secondary amine bond (

Strategic Choice: Reductive Amination vs. Direct Alkylation[1]

-

Direct Alkylation (Benzyl Bromide + Diamine): Difficult to control. Often leads to a statistical mixture of mono-, bis-, and tris-alkylated products, requiring tedious chromatographic separation.

-

Reductive Amination (Benzaldehyde + Diamine): Preferred. The intermediate imine forms reversibly. By using a large excess of the diamine, the equilibrium favors the mono-imine, which is then selectively reduced.

Caption: Retrosynthetic disconnection showing the convergent assembly via reductive amination.

Experimental Protocol: Reductive Amination

Objective: Synthesis of trans-N1-benzylcyclohexane-1,4-diamine dihydrochloride.

Reagents & Materials

| Reagent | Equiv.[1][2][3] | Role | Notes |

| trans-1,4-Diaminocyclohexane | 5.0 | Substrate | Large excess prevents bis-alkylation. |

| Benzaldehyde | 1.0 | Electrophile | Freshly distilled preferred. |

| NaBH(OAc)₃ | 1.5 | Reducing Agent | Mild; tolerates functional groups better than NaBH₄. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous. |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Promotes imine formation. |

| HCl (4M in Dioxane) | Excess | Salt Formation | For final precipitation. |

Step-by-Step Methodology

Phase 1: Mono-Imine Formation & Reduction

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve trans-1,4-diaminocyclohexane (5.0 eq) in anhydrous DCM (0.1 M concentration relative to diamine). -

Addition: Add Benzaldehyde (1.0 eq) dropwise over 30 minutes.

-

Expert Insight: Slow addition into a dilute solution of excess diamine statistically ensures that each benzaldehyde molecule encounters a fresh diamine molecule, favoring the 1:1 adduct.

-

-

Activation: Add Acetic Acid (1.0 eq) and stir at room temperature for 1 hour to ensure imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

; stain with Ninhydrin).

Phase 2: Workup & Purification (Critical for Purity)

The challenge here is separating the mono-benzyl product from the large excess of unreacted diamine.

-

Quench: Quench the reaction with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (

). -

Washing (The "Self-Validating" Step):

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo to yield the free base as a pale yellow oil.

Phase 3: Salt Formation (Dihydrochloride)

-

Dissolution: Dissolve the free base oil in a minimum amount of dry Ethanol or Diethyl Ether.

-

Acidification: Cool to 0°C and add 4M HCl in Dioxane (2.5 eq) dropwise. A white precipitate should form immediately.

-

Isolation: Stir for 30 minutes. Filter the solid under

(hygroscopic). -

Recrystallization: Recrystallize from Ethanol/Ether if necessary to improve crystallinity.

Reaction Workflow & Mechanism

The following diagram illustrates the chemical pathway and the critical purification logic.

Caption: Workflow highlighting the removal of excess diamine via aqueous partitioning.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures are expected.

| Technique | Parameter | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Aromatic Multiplet | Confirms Benzyl group incorporation. | |

| Singlet ( | Diagnostic benzylic methylene peak. | ||

| Multiplet ( | Methine protons at C1 and C4. | ||

| Multiplets | Cyclohexane ring protons. | ||

| Mass Spec (ESI+) | m/z ~205.17 | Molecular ion of the free base. | |

| Melting Point | >250°C (dec) | High MP | Characteristic of diamine dihydrochloride salts. |

Troubleshooting Note:

-

Presence of Bis-benzyl product: If MS shows m/z ~295, bis-alkylation occurred. Reduce the amount of benzaldehyde or increase the diamine excess in future runs. Bis-product is much less polar and can be removed via flash chromatography (DCM/MeOH) before salt formation.

Safety & Handling

-

Benzylamine Derivatives: Generally irritants. Avoid skin contact.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully in a fume hood.

-

Dioxane/HCl: Corrosive and fuming. Use exclusively in a fume hood.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[7] Organic Letters, vol. 6, no.[7] 20, 2004, pp. 3549-3551. (Demonstrates principles of selective alkylation). Link

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811. (Comprehensive review of amine synthesis methods). Link

-

PubChem Compound Summary. "N1-Benzylcyclohexane-1,4-diamine." National Center for Biotechnology Information. Link

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

The N-Benzyl Diamine Pharmacophore: Mechanisms, Synthesis, and Therapeutic Validation

Executive Summary

The N-benzyl diamine motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its pharmacological versatility stems from a unique structural duality: the lipophilic benzyl group facilitates membrane penetration and hydrophobic pocket occupancy (e.g., PAS of AChE, Sigma-1 hydrophobic domains), while the ionizable diamine backbone ensures solubility and electrostatic interactions with key aspartate/glutamate residues in receptor active sites.

This guide dissects the three primary mechanisms of action (MoA) driving current research: Neuroprotection (Sigma-1/AChE) , Oncology (Lysosomotropism) , and Antimicrobial activity , providing validated protocols for their synthesis and biological characterization.

Part 1: Neuropharmacology – The AChE and Sigma-1 Axis

The most established application of N-benzyl diamine derivatives lies in neurodegenerative therapy, specifically for Alzheimer’s Disease (AD), where they act via a dual-mechanism: symptomatic relief (AChE inhibition) and disease modification (Sigma-1 modulation).

Dual-Site Acetylcholinesterase (AChE) Inhibition

Unlike tacrine (which binds only the catalytic site), N-benzyl diamine derivatives often act as dual-binding site inhibitors .

-

Mechanism: The benzyl moiety interacts with the Peripheral Anionic Site (PAS) via

stacking with Trp286. The diamine nitrogen (protonated at physiological pH) interacts with the Catalytic Active Site (CAS) via cation- -

Therapeutic Value: Binding the PAS prevents the AChE-induced aggregation of Amyloid-

(A

Sigma-1 Receptor (S1R) Chaperone Modulation

N-benzyl diamines are potent ligands for the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein located at Mitochondria-Associated Membranes (MAM).

-

Mechanism: Under cellular stress, S1R dissociates from the binding immunoglobulin protein (BiP). N-benzyl ligands stabilize S1R, promoting its chaperone activity. This stabilizes IP3 receptors, ensuring proper Ca

flux into mitochondria and preventing excitotoxicity.

Visualization: Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the MoA of N-benzyl ligands at the ER-Mitochondria interface.

Caption: Figure 1. Mechanism of N-benzyl diamine ligands in stabilizing Ca2+ signaling via the Sigma-1 Receptor at the MAM interface.

Part 2: Oncology – Lysosomotropism and Autophagy

Recent studies (e.g., on N-benzyl-N-methyldodecan-1-amine) highlight a distinct cytotoxic mechanism relevant to cancer therapy: Lysosomal Membrane Permeabilization (LMP) .

The "Ion Trapping" Mechanism

N-benzyl diamines are Cationic Amphiphilic Drugs (CADs) .

-

Entry: At neutral cytosolic pH (~7.2), a fraction of the drug is uncharged and diffuses across the lysosomal membrane.

-

Trapping: Inside the acidic lysosome (pH ~4.5-5.0), the diamine nitrogens become fully protonated. The charged molecule cannot diffuse back out.

-

LMP: Accumulation leads to osmotic swelling and detergent-like disruption of the lysosomal membrane.

-

Cell Death: Leakage of Cathepsins B and D into the cytosol triggers apoptosis (or ferroptosis in resistant lines).

Comparative Potency Data

The table below summarizes the antiproliferative potency of selected N-benzyl derivatives against human cancer cell lines.

| Compound ID | Structure Class | Target Mechanism | Cell Line | IC50 (µM) | Ref |

| BMDA | N-benzyl-N-methyl-dodecanamine | Lysosomal Trapping / Autophagy | A549 (Lung) | 45.2 | [1] |

| Donepezil | N-benzylpiperidine | AChE Inhibition / Sigma-1 | SH-SY5Y | 12.0 | [2] |

| RC-33 | N-benzyl-N'-aryl-diamine | Sigma-1 Agonist | PC-3 (Prostate) | 2.8 | [3] |

| Comp 7i | 4-Cl-Benzamide derivative | Sigma-1 High Affinity | SY5Y | 0.0012* | [4] |

*Note: Value represents Ki (Binding Affinity), not IC50.

Part 3: Experimental Protocols

Synthesis: Reductive Amination Protocol

The most robust method for synthesizing N-benzyl diamines is Reductive Amination using Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH4 because it selectively reduces the imine intermediate without reducing aldehydes/ketones, minimizing side reactions.

Workflow Diagram

Caption: Figure 2. One-pot reductive amination workflow using Sodium Triacetoxyborohydride.

Step-by-Step Procedure

-

Reagents: 1.0 eq Benzaldehyde derivative, 1.0 eq Diamine (e.g., N-methyl-ethylenediamine), 1.4 eq Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE).

-

Imine Formation: Dissolve amine and aldehyde in DCE under

atmosphere. Stir for 30–60 mins at Room Temperature (RT) to form the imine. Note: Use molecular sieves if the reaction is sluggish. -

Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

-

Quench: Add saturated aqueous

. Stir vigorously for 15 mins. -

Extraction: Extract with Dichloromethane (DCM) x3. Wash combined organics with brine.[1]

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (typically DCM:MeOH:NH4OH gradient).

Validation: Ellman’s AChE Inhibition Assay

To validate the biological activity of the synthesized N-benzyl derivative, the Ellman assay is the gold standard.

-

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to form 5-thio-2-nitrobenzoate (yellow,

nm).[2] -

Preparation:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Electric eel AChE (0.05 U/mL).

-

Substrate: ATCh iodide (0.5 mM).

-

Reagent: DTNB (0.33 mM).

-

-

Execution:

-

Incubate Enzyme + Test Compound (N-benzyl derivative) in buffer for 20 mins at 25°C.

-

Add DTNB and ATCh.

-

Measure Absorbance (412 nm) every 30s for 5 mins using a microplate reader.

-

-

Calculation: Determine % Inhibition =

, where

References

-

Park, S. Y., et al. (2018). "N-Benzyl-N-methyl-dodecan-1-amine, a Novel Compound From Garlic, Exerts Anti-Cancer Effects on Human A549 Lung Cancer Cells."[3] European Journal of Pharmacology.

-

Sugimoto, H., et al. (2002). "Donepezil Hydrochloride: A Treatment for Alzheimer's Disease." Chemical Record.

-

Rossi, D., et al. (2017). "Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands." European Journal of Medicinal Chemistry.

-

BenchChem Application Note. (2025). "N-Benzyl Derivatives as Potential Acetylcholinesterase Inhibitors: A Technical Guide."

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

Sources

The Emerging Potential of N1-benzylcyclohexane-1,4-diamine Dihydrochloride: A Technical Guide for Drug Discovery and Material Science

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of chemical synthesis and molecular design, the strategic selection of building blocks is paramount to innovation. N1-benzylcyclohexane-1,4-diamine dihydrochloride, a seemingly unassuming diamine, presents itself as a molecule of significant untapped potential for researchers and developers at the forefront of medicinal chemistry and materials science. This technical guide serves to illuminate the prospective applications of this compound, grounded in the established utility of its core components: the cyclohexane-1,4-diamine scaffold and the N-benzyl functional group. By dissecting the inherent chemical attributes of this molecule, we can logically extrapolate its utility in burgeoning fields such as targeted protein degradation, antimicrobial development, and advanced polymer synthesis. This document is intended to be a foundational resource, sparking further investigation and providing a roadmap for the experimental validation of its theoretical promise.

Core Molecular Attributes and Physicochemical Properties

N1-benzylcyclohexane-1,4-diamine dihydrochloride (CAS No. 1286264-20-7) is a salt of a monosubstituted diamine.[1] Its structure, featuring a rigid cyclohexane ring, a primary amine, and a secondary benzylamine, imparts a unique combination of steric and electronic properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [1] |

| Molecular Weight | 277.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [1] |

| Predicted LogP | 2.8897 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

The dihydrochloride salt form suggests good aqueous solubility, a desirable trait for many biological and chemical applications. The presence of both a primary and a secondary amine allows for differential functionalization, opening avenues for the synthesis of complex molecules.

Potential Application I: A Novel Scaffold for PROTAC Linkers in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has revolutionized drug discovery by enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the heart of this technology, and the linker connecting the E3 ligase-binding element to the protein-of-interest (POI) ligand is a critical determinant of their efficacy.

The cyclohexane-1,4-diamine core of our subject molecule is a known component in PROTAC synthesis.[2] The rigidity of the cyclohexane ring can help to optimize the spatial orientation of the two binding moieties, a key factor in forming a productive ternary complex (E3 ligase-PROTAC-POI).

The N-benzyl group on N1-benzylcyclohexane-1,4-diamine dihydrochloride offers a strategic point for linker attachment, leaving the primary amine at the 4-position available for conjugation to a POI ligand. This differential reactivity is a significant advantage in a multi-step synthesis.

Proposed Experimental Workflow for PROTAC Synthesis

Caption: A proposed synthetic workflow for utilizing N1-benzylcyclohexane-1,4-diamine dihydrochloride in PROTAC synthesis.

Potential Application II: A Building Block for Novel Antimicrobial Agents

The search for new antimicrobial agents is a global health priority. Derivatives of cyclohexane-1,4-diamine have shown promise as antimycobacterial agents.[3] The mechanism of action for some diamine-containing compounds involves the disruption of bacterial cell membranes.[3]

Furthermore, N-benzyl groups are present in a variety of compounds with demonstrated antimicrobial activity. For example, a series of N1-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited good activity against Mycobacterium smegmatis.[4] The combination of the cyclohexane-diamine core and the N-benzyl moiety in N1-benzylcyclohexane-1,4-diamine dihydrochloride makes it an attractive starting point for the development of new antimicrobial candidates.

Hypothetical Mechanism of Antimicrobial Action

Caption: A simplified model of a potential membrane disruption mechanism for antimicrobial action.

Proposed Experimental Protocol for Antimicrobial Screening

-

Synthesis of Derivatives: Modify the primary amine of N1-benzylcyclohexane-1,4-diamine with various lipophilic side chains to enhance membrane interaction.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of two-fold dilutions of the synthesized compounds in a suitable broth medium.

-

Inoculate the dilutions with a standardized suspension of test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis).

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

Cytotoxicity Assay: Evaluate the toxicity of active compounds against mammalian cell lines (e.g., HEK293, HepG2) to assess selectivity.

Potential Application III: Monomer for Advanced Polyamides and Epoxy Resins

Diamine compounds are fundamental building blocks in polymer chemistry, particularly in the synthesis of polyamides and as curing agents for epoxy resins.[5] The use of N,N-Dimethyl-cyclohexane-1,4-diamine in the production of polyurethanes highlights the utility of this core structure in creating durable and flexible materials.[5]

The N-benzyl group in N1-benzylcyclohexane-1,4-diamine dihydrochloride can introduce unique properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical strength. The steric bulk of the benzyl group may influence chain packing and intermolecular interactions.

Conceptual Polymerization Scheme

Caption: A conceptual scheme for the synthesis of a novel polyamide using N1-benzylcyclohexane-1,4-diamine.

Other Potential Avenues of Exploration

-

Anticancer Drug Development: Platinum complexes with N-benzyl-diamine ligands have been investigated as potential antineoplastic agents.[6] The cyclohexane-1,4-diamine scaffold is also present in derivatives of the anticancer drug oxaliplatin.[7] This suggests that N1-benzylcyclohexane-1,4-diamine dihydrochloride could serve as a ligand for novel metal-based anticancer drugs.

-

Neurological Drug Candidates: The dibenzylamine structure is found in molecules with high neuropharmacological potential, including inhibitors of acetylcholinesterase and butylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[8] The N-benzyl group of the title compound could be a starting point for designing molecules that interact with neurological targets.

-

Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis. While N1-benzylcyclohexane-1,4-diamine is not inherently chiral, its derivatives could be resolved or synthesized in an enantiomerically pure form to be explored as catalysts.

Conclusion and Future Outlook

N1-benzylcyclohexane-1,4-diamine dihydrochloride is a molecule poised for exploration. Its structural features suggest a wide range of potential applications, from the cutting-edge of targeted therapeutics to the development of advanced materials. The true value of this compound will be unlocked through rigorous experimental investigation. This guide has laid out a theoretical framework and proposed initial experimental pathways to encourage and facilitate this research. It is our hope that this document will serve as a catalyst for innovation, leading to the discovery of novel applications for this versatile chemical entity.

References

-

N-benzylbenzene-1,4-diamine - ChemBK. (2024, April 9). Retrieved from [Link]

-

N-BENZYL DIMETHYLAMINE | (n.d.). Retrieved from [Link]

-

cyclohexane and its functionally substituted derivatives - CABI Digital Library. (n.d.). Retrieved from [Link]

-

Meta-Xylene-Based Diamines with Protected Benzyl Sites: Potential NCN Pincer Ligands with Tunable Steric Profiles - MDPI. (2025, March 16). Retrieved from [Link]

-

(PDF) Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents - ResearchGate. (2025, October 16). Retrieved from [Link]

-

{(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo - ACS Publications. (2010, October 1). Retrieved from [Link]

-

1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem. (n.d.). Retrieved from [Link]

-

N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride | Sigma-Aldrich - MilliporeSigma. (n.d.). Retrieved from [Link]

-

N1-Benzylbenzene-1,4-diamine dihydrochloride - Chemicalbridge. (n.d.). Retrieved from [Link]

-

N-Benzylethylenediamine | C9H14N2 | CID 77801 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed. (2011, September 15). Retrieved from [Link]

-

1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem. (n.d.). Retrieved from [Link]

- US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents. (n.d.).

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Retrieved from [Link]

-

N-benzyl-N-methyldecan-1-amine, derived from garlic, and its derivative alleviate 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice - PMC. (2024, March 21). Retrieved from [Link]

-

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI. (2023, January 20). Retrieved from [Link]

-

Discovery of 1,4-Benzodiazepine-2,5-dione (BZD) Derivatives as Dual Nucleotide Binding Oligomerization Domain Containing 1/2 (NOD1/NOD2) Antagonists Sensitizing Paclitaxel (PTX) To Suppress Lewis Lung Carcinoma (LLC) Growth in Vivo - PubMed. (2017, June 22). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N1-benzylcyclohexane-1,4-diamine dihydrochloride: Synthesis, Characterization, and Inferred Biological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-benzylcyclohexane-1,4-diamine dihydrochloride, a molecule of interest in medicinal chemistry. Due to the limited availability of direct peer-reviewed literature on this specific compound, this document synthesizes information from established chemical principles and published data on structurally related analogs. The guide will focus on its probable synthetic routes, predicted spectroscopic characteristics, and potential biological applications, thereby serving as a foundational resource for researchers exploring this and similar chemical entities.

Physicochemical and Computational Properties

A summary of the known and computationally predicted properties of N1-benzylcyclohexane-1,4-diamine dihydrochloride is presented below. These parameters are crucial for understanding the molecule's behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 1286264-20-7 | [1] |

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | [1] |

| Molecular Weight | 277.23 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [1] |

| Predicted LogP | 2.8897 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride

The synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride can be efficiently achieved through reductive amination. This widely used method in medicinal chemistry involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[2][3] A probable and accessible route involves the mono-N-benzylation of commercially available trans-1,4-diaminocyclohexane using benzaldehyde and a suitable reducing agent.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for N1-benzylcyclohexane-1,4-diamine dihydrochloride.

Caption: Proposed synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride via reductive amination.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution in diethyl ether (2 M)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve trans-1,4-diaminocyclohexane (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N1-benzylcyclohexane-1,4-diamine free base. Further purification can be achieved by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation of Dihydrochloride Salt: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N1-benzylcyclohexane-1,4-diamine dihydrochloride as a solid.

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (benzyl) | 7.2 - 7.5 | Multiplet | 5H |

| -CH₂- (benzyl) | ~4.1 | Singlet | 2H |

| -CH- (cyclohexyl, N-CH) | ~3.0 - 3.4 | Multiplet | 2H |

| -CH₂- (cyclohexyl) | 1.4 - 2.2 | Multiplet | 8H |

Predicted ¹³C NMR Data (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~130-135 |

| Aromatic C-H | ~128-130 |

| -CH₂- (benzyl) | ~50-55 |

| -CH- (cyclohexyl, N-CH) | ~50-60 |

| -CH₂- (cyclohexyl) | ~25-35 |

Predicted IR Data (KBr Pellet)

| Functional Group | Predicted Absorption (cm⁻¹) |

| N-H stretch (amine salt) | 2400-3200 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2950 |

| C=C stretch (aromatic) | 1450-1600 |

| N-H bend (amine salt) | 1500-1600 |

Inferred Biological Activity and Potential Applications

Direct pharmacological studies on N1-benzylcyclohexane-1,4-diamine dihydrochloride are not currently published. However, the broader class of N-substituted cyclohexane diamine derivatives has demonstrated significant biological activities, particularly as antimicrobial and antifungal agents.[5][6]

Potential as an Antimicrobial Agent

Research on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives has revealed potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) significantly lower than the standard antibiotic tetracycline.[5] These studies suggest that the presence of the benzyl group and the cyclohexane diamine scaffold is crucial for antimicrobial efficacy. It is plausible that N1-benzylcyclohexane-1,4-diamine shares a similar mechanism of action, which may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Potential as an Antifungal Agent

Several N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have also exhibited promising antifungal activity against pathogenic yeasts such as Candida albicans and Candida glabrata.[5] This suggests that the structural motif of a benzylated cyclohexane diamine could be a valuable pharmacophore for the development of new antifungal drugs.

Structure-Activity Relationship (SAR) Insights from Analogs

The following diagram illustrates the general SAR trends observed in related N-substituted cyclohexane diamine antimicrobials, which can guide the future design of more potent analogs based on the N1-benzylcyclohexane-1,4-diamine scaffold.

Caption: Key areas for SAR studies on the N1-benzylcyclohexane-1,4-diamine scaffold.

Conclusion and Future Directions

N1-benzylcyclohexane-1,4-diamine dihydrochloride is a readily synthesizable compound with predicted physicochemical properties that make it a viable candidate for further investigation in drug discovery. While direct biological data is lacking, the potent antimicrobial and antifungal activities of structurally related compounds strongly suggest that this molecule warrants evaluation in these therapeutic areas.

Future research should focus on:

-

The definitive synthesis and full spectroscopic characterization of N1-benzylcyclohexane-1,4-diamine dihydrochloride to confirm the predicted data.

-

In vitro screening against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency.

-

Cytotoxicity studies to assess its selectivity for microbial cells over mammalian cells.

-

Synthesis and evaluation of a library of analogs to establish a clear structure-activity relationship and identify lead compounds with improved therapeutic potential.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of N1-benzylcyclohexane-1,4-diamine dihydrochloride and its potential as a novel therapeutic agent.

References

-

Kumar, V., et al. (2011). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 46(2), 606-614. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

-

Sharma, P., & Kumar, A. (2014). A review on biological activities of cyclohexane and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1-7. [Link]

Sources

- 1. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

discovery and history of N-benzylcyclohexane-1,4-diamines

An In-depth Technical Guide to the Discovery and History of N-benzylcyclohexane-1,4-diamines

Abstract

The N-benzylcyclohexane-1,4-diamine scaffold is a cornerstone in modern medicinal chemistry, valued for its rigid, three-dimensional structure that allows for the precise spatial orientation of pharmacophoric groups. This guide provides a comprehensive exploration of the historical and synthetic evolution of this important structural motif. Rather than a singular moment of discovery, the emergence of N-benzylcyclohexane-1,4-diamines is the culmination of advancements in catalytic hydrogenation and the development of classical organic reactions. We will trace the lineage of its core precursors, detail the key synthetic methodologies that brought this class of molecules into being, and examine its subsequent application as a privileged scaffold in the field of drug discovery. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technical understanding of the origins and synthesis of this versatile molecular framework.

Part 1: Genesis of the Core Scaffold: The Synthesis of Cyclohexane-1,4-diamine

The journey to N-benzylcyclohexane-1,4-diamine begins with its parent structure, cyclohexane-1,4-diamine. The development of robust methods for its synthesis was a critical prerequisite. The primary industrial and laboratory route to this diamine is through the catalytic hydrogenation of p-phenylenediamine.[1][2] This process, while conceptually straightforward, presents significant chemical challenges, particularly in controlling stereochemistry and achieving high yields.

Catalytic Hydrogenation of p-Phenylenediamine

The transformation of the aromatic p-phenylenediamine to the alicyclic cyclohexane-1,4-diamine involves the saturation of the benzene ring. This is a thermodynamically favorable but kinetically slow process that requires the use of heterogeneous catalysts under elevated temperature and pressure.

Historical Context & Catalyst Development: Early investigations into the hydrogenation of aromatic amines date back to the early 20th century. Hoshino, in the 1940s, reported the use of nickel or cobalt catalysts for the hydrogenation of p-phenylenediamine at high temperatures (180°C) and pressures (100-150 atm).[3] These forcing conditions often led to a mixture of products and catalyst deactivation. Subsequent research focused on more efficient and selective catalysts. Ruthenium-based catalysts, particularly Ru/Al₂O₃, have been shown to be highly effective for this transformation, allowing for milder reaction conditions (e.g., 90°C and 4 MPa H₂ pressure) and achieving high conversions and selectivities.[1][4]

The Stereochemical Imperative: cis vs. trans Isomers: A critical aspect of this hydrogenation is the formation of both cis and trans stereoisomers of cyclohexane-1,4-diamine. The trans isomer, with its diaxial or diequatorial amino groups, provides a more rigid and defined geometry, which is often preferred in drug design to minimize entropic loss upon binding to a biological target.[5] The hydrogenation of p-phenylenediamine typically yields an equilibrium mixture of isomers.[3] Achieving a high trans-to-cis ratio often requires subsequent isomerization or separation steps, such as fractional crystallization of the diamine or its derivatives.[3][6] Some modern methods aim to control the stereoselectivity during the hydrogenation step itself, for instance, by using specific promoters like alkaline earth metal oxides.[7]

Figure 2: The two-stage mechanism of reductive amination for N-benzylcyclohexane-1,4-diamine synthesis.

Historical Context: The Leuckart-Wallach and Eschweiler-Clarke Reactions

The principles of modern reductive amination are rooted in classical named reactions.

-

The Leuckart-Wallach Reaction: Discovered by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, this reaction originally used formamide or ammonium formate as both the nitrogen source and the reducing agent to convert aldehydes and ketones to amines. [8][9]It requires high temperatures and often results in N-formylated byproducts, but it established the fundamental concept of converting a C=O bond to a C-N bond via a reductive process. [10][11]

-

The Eschweiler-Clarke Reaction: First reported by Wilhelm Eschweiler in 1905 and later improved by Hans Thacher Clarke in 1933, this reaction specifically achieves the N-methylation of primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. [12][13]While it is specific to methylation, the underlying mechanism of iminium ion formation followed by hydride transfer from formic acid is a direct conceptual ancestor to modern reductive amination protocols. [14][15][16]

Modern Experimental Protocol: Synthesis via Reductive Amination

Modern reductive amination protocols employ milder and more selective reducing agents than the classical methods. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent because it is non-hygroscopic, mild enough not to reduce the starting aldehyde, and selective for the iminium ion intermediate. [17] Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve trans-cyclohexane-1,4-diamine (1.0 equiv) in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Aldehyde Addition: Add benzaldehyde (1.0-1.1 equiv) to the solution.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be optionally monitored by TLC or GC-MS.

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture in portions. The addition may be slightly exothermic.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until completion as indicated by monitoring.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-benzylcyclohexane-1,4-diamine.

| Reaction | Historical Context | Key Reagents | Typical Conditions |

| Leuckart-Wallach | Discovered in 1885. [8][9] | Ketone/Aldehyde, Formamide or Ammonium Formate | High temperature (>160°C) |

| Eschweiler-Clarke | Discovered in 1905. [12][13] | Amine, Formaldehyde, Formic Acid | Near boiling point |

| Modern Reductive Amination | Evolved from classical methods. | Ketone/Aldehyde, Amine, NaBH(OAc)₃ or NaBH₃CN | Room temperature |

Part 3: Applications in Drug Discovery

The N-benzylcyclohexane-1,4-diamine scaffold is highly valued in drug discovery due to its structural properties. As a conformationally restricted diamine, it serves as a rigid platform to position functional groups in a precise three-dimensional arrangement, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. [5]

Antimicrobial and Antitubercular Agents

A significant body of research has explored derivatives of N-benzyl-cyclohexane-diamines for their antimicrobial properties. Studies on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, which share the core structural elements, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. [18][19] Structure-Activity Relationship (SAR): These studies have revealed key SAR insights. For instance, the substitution pattern on the benzyl rings significantly influences antimicrobial potency. The presence of halogen atoms (chloro, bromo, fluoro) at the para position of the benzene ring often leads to enhanced activity compared to substitutions at the meta position. [18]This suggests that the electronic and steric properties of the benzyl group are critical for target interaction. Some of these compounds have shown minimum inhibitory concentrations (MIC) significantly lower than the standard drug tetracycline, with the added benefit of low toxicity to mammalian cells. [19]

| Compound Class | Target Organisms | Key SAR Findings | Reference |

|---|---|---|---|

| N,N-dibenzyl-cyclohexane-1,2-diamines | Bacteria (Gram +/-), Fungi | Halogen substitution at the para-position of the benzyl ring enhances activity. | [19] |

| Unsymmetrically substituted cyclohexane-1,2-diamines | E. coli, P. aeruginosa, S. aureus | Compounds with halogen groups showed better antimicrobial activity. | [18]|

Role as a Scaffold in Pharmacophore Modeling

The rigid nature of the N-benzylcyclohexane-1,4-diamine core makes it an excellent scaffold for pharmacophore-based drug design. A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. [20]By using this scaffold, medicinal chemists can systematically modify the appended functional groups to optimize interactions with a target receptor, guided by the pharmacophore model.

Figure 3: A conceptual pharmacophore model built around the N-benzylcyclohexane-1,4-diamine scaffold.

Conclusion

The history of N-benzylcyclohexane-1,4-diamines is not one of a single, celebrated discovery, but rather a story of steady scientific progress. Its existence is a direct result of the development of foundational synthetic methods, from the challenging catalytic hydrogenation of aromatic precursors to the refinement of reductive amination techniques. This journey from classical, high-temperature reactions to modern, mild, and selective protocols has transformed this molecule from a chemical curiosity into a readily accessible and highly valuable building block. Today, the N-benzylcyclohexane-1,4-diamine scaffold continues to serve as a versatile and powerful platform in the rational design of new therapeutic agents, demonstrating how the mastery of fundamental organic synthesis directly fuels the engine of drug discovery.

References

-

Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved February 24, 2026, from [Link]

- US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents. (n.d.).

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

- JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents. (n.d.).

-

Leuckart reaction - Grokipedia. (n.d.). Retrieved February 24, 2026, from [Link]

-

Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. (2025, August 7). Retrieved February 24, 2026, from [Link]

-

Studies on Leuckart-Wallach Reaction Paths. (n.d.). Retrieved February 24, 2026, from [Link]

-

Continuous-Flow Hydrogenation of p-Phenylenediamine to 1,4-Cyclohexylenediamine: An Efficient and Sustainable Process via CSTR Cascade - ResearchGate. (2026, February 18). Retrieved February 24, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 24, 2026, from [Link]

-

Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH. (n.d.). Retrieved February 24, 2026, from [Link]

-

The top four pharmacophore models. (A) Model1-4, generated by... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. (2019, August 1). Retrieved February 24, 2026, from [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Retrieved February 24, 2026, from [Link]

-

The results from reductive amination of cyclohexanone with benzylamine... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Continuous-Flow Hydrogenation of p-Phenylenediamine to 1,4-Cyclohexylenediamine: An Efficient and Sustainable Process via CSTR Cascade | Scilit. (2026, February 17). Retrieved February 24, 2026, from [Link]

-

Reductive amination of cyclohexanone with benzylamine. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

- CN102690204B - Method for preparing cyclohexanediamine - Google Patents. (n.d.).

-

Dynamic and Multi-Pharmacophore Modeling for Designing Polo-Box Domain Inhibitors. (2014, July 18). Retrieved February 24, 2026, from [Link]

-

cyclohexane and its functionally substituted derivatives - CABI Digital Library. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed. (2011, February 15). Retrieved February 24, 2026, from [Link]

-

Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - CEFIPRA. (n.d.). Retrieved February 24, 2026, from [Link]

-

A pharmacophore modeling approach to design new taxol® mimics: towards the synthesis of potential anticancer and MDR-reversing - arkat usa. (n.d.). Retrieved February 24, 2026, from [Link]

-

Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery - ChemRxiv. (n.d.). Retrieved February 24, 2026, from [Link]

-

Pharmacophore, 3D-QSAR Models and Dynamic Simulation of 1,4-Benzothiazines for Colorectal Cancer Treatment - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

-

Overview of pharmacophore modeling and its applications. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - Cronfa - Swansea University. (2022, December 20). Retrieved February 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Continuous-flow hydrogenation of p-phenylenediamine to 1,4-cyclohexylenediamine: An efficient and sustainable process via CSTR cascade | Scilit [scilit.com]

- 3. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]

- 7. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. grokipedia.com [grokipedia.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Experimental Protocols for the Functionalization of N1-benzylcyclohexane-1,4-diamine dihydrochloride

An Application Note and Protocol Guide

Abstract

N1-benzylcyclohexane-1,4-diamine is a pivotal building block in medicinal chemistry and drug discovery, prized for its rigid cyclohexane scaffold and versatile diamine functionality.[1][2] This document provides detailed application notes and step-by-step protocols for two fundamental synthetic transformations involving its dihydrochloride salt: reductive amination and N-acylation. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps, ensuring reproducibility, and offering insights into reaction monitoring and product characterization.

Introduction: The N1-benzylcyclohexane-1,4-diamine Scaffold

N1-benzylcyclohexane-1,4-diamine features a monosubstituted diamine on a cyclohexane ring. The benzyl group serves as a common protecting group for one of the amine functionalities, allowing for selective reaction at the free primary amine. The compound is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life.[3] This salt form necessitates a neutralization step prior to most synthetic transformations to liberate the free amine, which is the nucleophilic species in the reactions described herein. Understanding the stereochemistry of the 1,4-disubstituted cyclohexane (cis/trans isomers) is also crucial, as this can influence the biological activity of the final derivatives.[4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C13H22Cl2N2 | [3] |

| Molecular Weight | 277.23 g/mol | [3] |

| Form | Solid | |

| Storage | Sealed in dry, 2-8°C | [3] |

Core Synthetic Strategy: Selective Functionalization of the Primary Amine

The presence of a free primary amine and a protected secondary amine allows for a directed synthetic strategy. This guide focuses on leveraging the nucleophilicity of the primary amine through two robust and widely applicable reaction classes.

Reductive Amination: Forging C-N Bonds

Reductive amination, or reductive alkylation, is a powerful method for forming secondary and tertiary amines.[5][6] The reaction proceeds in a one-pot fashion by first forming an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[7] This method avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation.[7]

The choice of reducing agent is critical. While sodium borohydride (NaBH4) can be used, it can also reduce the starting carbonyl compound.[7] Milder, more selective reducing agents are therefore preferred.

| Reducing Agent | Key Advantages | Considerations |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective for imines/iminium ions; effective under slightly acidic conditions.[7][8] | Moisture-sensitive. |

| Sodium cyanoborohydride (NaBH3CN) | Highly selective for imines over carbonyls; stable in acidic solutions.[5][7] | Generates toxic cyanide waste. |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | "Green" method with water as the only byproduct; highly effective.[5] | Requires specialized hydrogenation equipment. |

N-Acylation: Constructing Amide Bonds

N-acylation is a fundamental reaction for creating amide bonds, a ubiquitous functional group in pharmaceuticals. The most common method involves the reaction of the primary amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base. The base is essential for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

Detailed Protocol 1: Reductive Amination

This protocol describes the synthesis of a secondary amine derivative via reductive amination using sodium triacetoxyborohydride (STAB), a widely used and reliable reagent for this transformation.

Objective: To alkylate the primary amine of N1-benzylcyclohexane-1,4-diamine via reaction with an aldehyde or ketone.

Caption: Reductive amination reaction scheme.

Materials:

-

N1-benzylcyclohexane-1,4-diamine dihydrochloride

-

Aldehyde or ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N1-benzylcyclohexane-1,4-diamine dihydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous DCM or DCE to create a suspension (approx. 0.1 M concentration relative to the diamine).

-

Neutralization: Add TEA or DIPEA (2.2 eq) to the suspension and stir at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed. Causality: The base neutralizes the two HCl equivalents to generate the nucleophilic free amine.

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the solution and stir for 30 minutes at room temperature to allow for imine formation.

-

Reduction: Add STAB (1.5 eq) portion-wise over 5 minutes. Causality: Portion-wise addition helps to control any potential exotherm. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed (typically 2-16 hours).

-

Work-up (Quenching): Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO3 solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or an ethyl acetate/hexanes system, often with a small percentage of triethylamine (0.5-1%) to prevent product tailing on the acidic silica.

Detailed Protocol 2: N-Acylation

This protocol details the formation of an amide derivative using an acyl chloride.

Objective: To form an amide bond at the primary amine position of N1-benzylcyclohexane-1,4-diamine.

Caption: N-Acylation reaction scheme.

Materials:

-

N1-benzylcyclohexane-1,4-diamine dihydrochloride

-

Acyl chloride (1.05 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Dichloromethane (DCM) (Anhydrous)

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Step-by-Step Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N1-benzylcyclohexane-1,4-diamine dihydrochloride (1.0 eq).

-

Solvent Addition and Neutralization: Add anhydrous DCM (0.1 M) followed by TEA or DIPEA (3.0 eq). Stir for 15-20 minutes at room temperature to form the free amine. Causality: An extra equivalent of base is used to neutralize the HCl generated from the acyl chloride.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Acylation is often exothermic and cooling prevents potential side reactions and decomposition.

-

Acyl Chloride Addition: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-4 hours).

-

Work-up (Quenching): Quench the reaction by adding water.

-

Extraction and Washing: Transfer to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO3 (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (typically ethyl acetate/hexanes or methanol/DCM gradients) or by recrystallization.

General Experimental Workflow & Characterization

A robust experimental plan includes not only the reaction but also rigorous monitoring and characterization to validate the outcome.

Caption: General experimental and analytical workflow.

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product. The disappearance of the primary amine protons and the appearance of new signals corresponding to the added alkyl or acyl group are key diagnostic markers.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be performed to confirm the elemental composition and exact mass of the synthesized molecule.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.

References

-

Wikipedia. Reductive amination. [Link]

-

American Chemical Society. Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. [Link]

-

Academia.edu. Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

PubMed Central (PMC). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. [Link]

-

PubMed. Synthesis and biological studies of N-alkylated cyclic diamines. [Link]

-

ResearchGate. Iridium-catalyzed N-alkylation of diamines with glycerol. [Link]

-

PubChem. N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine. [Link]

-

MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

- Google Patents.

Sources

- 1. Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. (PDF) Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines [academia.edu]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Benzyl-Diamines

[1][2]

Introduction & Scientific Rationale

N-benzyl-diamines are critical intermediates in the synthesis of pharmaceuticals, chelating agents, and ligands.[1][2] Their structure typically consists of a hydrophobic benzyl ring attached to a hydrophilic diamine backbone. This amphiphilic nature, combined with high basicity (pKa values typically ranging from 9.0 to 10.7), presents specific chromatographic challenges.[2]

The Analytical Challenge: Peak Tailing

The primary failure mode in the HPLC analysis of these compounds is severe peak tailing.[3] This occurs due to silanol interactions :

-

Mechanism: At neutral or weakly acidic pH (pH 4–6), residual silanol groups (Si-OH) on the silica support of C18 columns are deprotonated (Si-O⁻).

-

Interaction: The protonated amine functionalities (R-NH₃⁺) of the analyte undergo ion-exchange interactions with these negative silanols.

-

Result: This secondary retention mechanism causes kinetic lag, resulting in tailing factors (

) often exceeding 2.0, which compromises resolution and integration accuracy.[2]

The Solution Strategy

To ensure scientific integrity and method robustness, this guide proposes two distinct protocols based on pH control to suppress these secondary interactions:

-

Protocol A (Low pH/Ion Suppression): Uses Trifluoroacetic Acid (TFA) to protonate silanols and ion-pair with the amine.

-

Protocol B (High pH/Free Base): Uses high pH (pH > 10) to deprotonate the analyte, rendering it neutral and eliminating ion-exchange potential.

Method Development Workflow

The following diagram outlines the decision process for selecting the optimal protocol based on column availability and analyte behavior.

Figure 1: Decision tree for selecting chromatographic conditions based on stationary phase availability and peak symmetry requirements.

Experimental Protocols

Protocol A: Low pH (The "Workhorse" Method)

Recommended for standard silica-based C18 columns.

Rationale: Trifluoroacetic acid (TFA) is chosen over formic acid. TFA acts as a strong ion-pairing agent that masks the positive charge of the amine and suppresses silanol activity more effectively than weaker acids [1].

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 × 150 mm, 3.5 or 5 µm |

| Mobile Phase A | Water + 0.1% (v/v) TFA |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) TFA |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C (Control is critical to minimize viscosity effects) |

| Detection | UV @ 215 nm (Impurity profiling) and 254 nm (Benzyl specificity) |

| Injection Vol | 5–10 µL |

Gradient Table (Protocol A):

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration / Injection |

| 2.0 | 5 | Isocratic Hold (Polar impurities) |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Column Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | End of Run |

Protocol B: High pH (The "Shape Master" Method)

Requires Hybrid Particle Technology (HPT) columns.

Rationale: At pH 10.5, the diamines (pKa ~9-10) exist primarily as free bases. Neutral molecules do not interact with silanols, yielding sharp, symmetrical peaks.[2] Warning: Do not use standard silica columns; they will dissolve at this pH [2].

| Parameter | Condition |

| Column | Hybrid C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 × 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with NH₄OH |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C |

| Detection | UV @ 254 nm |

Gradient Table (Protocol B):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 12.0 | 95 |

| 15.0 | 95 |

| 15.1 | 10 |

| 20.0 | 10 |

Sample Preparation & System Suitability[1][2][6][7][8]

Sample Preparation[1][3][6][7][8][9]

-

Diluent: Use 50:50 Water:Acetonitrile. Avoid 100% organic diluents to prevent "solvent effect" (peak distortion/fronting) for early eluting peaks.

-

Concentration: Prepare a stock solution at 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

System Suitability Criteria (Self-Validating System)

Before analyzing unknown samples, the system must pass the following checks to ensure trustworthiness [3]:

| Parameter | Acceptance Criteria | Scientific Justification |

| Tailing Factor (Tf) | NMT 1.5 | Ensures minimal silanol interaction; critical for integration accuracy. |

| Precision (RSD) | NMT 2.0% (n=5) | Confirms pump stability and injector reproducibility. |

| Resolution (Rs) | > 2.0 | Between the main peak and nearest impurity (if present). |

| Signal-to-Noise | > 10 (LOQ) | Ensures sensitivity for trace impurities. |

Impurity Profiling Logic

When analyzing purity, distinguishing between process impurities (e.g., benzyl chloride, ethylenediamine) and degradation products is vital.[2]

Figure 2: Logic flow for identifying potential impurity classes based on retention time (RT) relative to the N-benzyl-diamine parent peak.

Troubleshooting Guide

Issue: Peak Tailing (Tf > 1.5)

-

Fix (Protocol A): Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to Protocol B.

-

Fix (Protocol B): Ensure pH is truly > 10. If pH drops below 9, the amine protonates and tailing returns.

Issue: Ghost Peaks

-

Cause: Impurities in the mobile phase concentrating on the column during equilibration.

-

Fix: Use HPLC-grade TFA (fresh ampoules). Old TFA oxidizes and creates UV-absorbing artifacts.

Issue: Retention Time Drift

-

Cause: Temperature fluctuation or pH instability.

-

Fix: Thermostat the column compartment. For Protocol B, keep the buffer bottle capped tightly to prevent CO₂ absorption (which lowers pH).

References

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.

-

Waters Corporation. (2025). XBridge BEH C18 Columns: Method Development Guidelines for High pH Stability. Waters Application Notes.

-

BenchChem Technical Support. (2025). High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Benzylethylenediamine. BenchChem Application Note.

-

Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.

Sources

- 1. N-Benzylethylenediamine | 4152-09-4 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chromtech.com [chromtech.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of N1-benzylcyclohexane-1,4-diamine Dihydrochloride